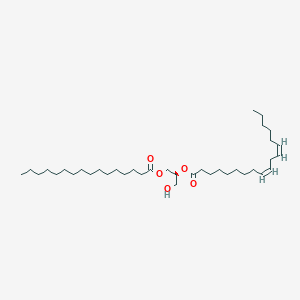

1-Palmitoyl-2-linoleoyl-sn-glycerol

Descripción

Propiedades

Fórmula molecular |

C37H68O5 |

|---|---|

Peso molecular |

592.9 g/mol |

Nombre IUPAC |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1 |

Clave InChI |

SVXWJFFKLMLOHO-YAIZGCQRSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

The Emergence of a Specific Lipid Messenger: 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Signaling Molecule

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of lipid signaling has evolved from a broad understanding of lipid classes as second messengers to a nuanced appreciation of how individual molecular species can encode specific cellular instructions. This guide focuses on the discovery and functional significance of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG) species, as a signaling molecule. Historically, DAG has been recognized as a key activator of Protein Kinase C (PKC) and other signaling proteins. However, recent evidence indicates that the precise fatty acid composition of DAG molecules, such as in PLG, dictates their unique signaling roles by influencing protein-lipid interactions, membrane dynamics, and the selective activation of downstream effector pathways. This document provides an in-depth overview of the signaling pathways involving PLG, detailed experimental protocols for its study, and a summary of the quantitative data that underscores the principle of lipid species-specific signaling. This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of lipid signaling and the therapeutic potential of targeting specific lipid messengers.

Introduction: Beyond a Simple Second Messenger

Diacylglycerols (DAGs) are critical second messengers generated at cellular membranes upon the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). For decades, the primary role of DAG was attributed to its ability to recruit and activate a broad range of effector proteins, most notably the Protein Kinase C (PKC) family.[1] This activation is mediated by the binding of DAG to conserved C1 domains found in these effector proteins.[2]

However, the cell produces a vast array of DAG species, each with a unique combination of fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[3] This structural diversity is not random; emerging research strongly suggests that the specific acyl chain composition is a key determinant of a DAG molecule's signaling function.[4] Factors such as chain length and degree of saturation can influence the conformation of the DAG molecule, its lifetime in the membrane, and its affinity for different C1 domains.[5][6]

This principle of "lipid species-specific signaling" is exemplified by this compound (PLG), a DAG species containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This guide delves into the discovery of PLG and other specific DAGs as distinct signaling entities, moving beyond the generalized view of DAG to a more precise understanding of how its molecular diversity orchestrates specific cellular responses.

Signaling Pathways of PLG and Other Specific Diacylglycerols

The canonical DAG signaling pathway involves the activation of C1 domain-containing proteins. However, the specific fatty acid composition of a DAG molecule like PLG can lead to differential or preferential activation of these pathways. The primary effectors include Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), Protein Kinase D (PKD), and Chimaerins.[2][7]

Differential Activation of Protein Kinase C (PKC) Isoforms

PKC isoforms are broadly classified into conventional (cPKC), novel (nPKC), and atypical (aPKC) groups. Both cPKC and nPKC isoforms are activated by DAG.[8] Studies have shown that different DAG species can selectively activate specific PKC isoforms. For instance, DAGs with a polyunsaturated fatty acid at the sn-2 position, similar to PLG, have been shown to be potent activators of novel PKC isoforms like PKCθ.[4] This selective activation leads to the phosphorylation of a specific subset of downstream targets, resulting in a distinct cellular response.

Caption: Preferential activation of PKC isoforms by specific DAG species like PLG.

Activation of RasGRP and the Ras-MAPK Cascade

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[9] They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and subsequent activation of Ras.[10] The activation of the Ras-MAPK pathway is crucial for cell proliferation and differentiation. The specific structure of PLG may influence the duration and amplitude of Ras activation by modulating its interaction with RasGRP. The interplay between PKC and RasGRP in response to DAG is complex, with some studies suggesting that PKC can phosphorylate and further regulate RasGRP activity.[11]

Caption: The signaling cascade from PLG to the MAPK pathway via RasGRP1.

Quantitative Data on Differential PKC Activation

While direct quantitative binding data for this compound (PLG) is limited in the literature, studies on structurally similar DAG species provide valuable insights into how acyl chain composition affects the activation of PKC isoforms. The following table summarizes data from a study by Madani et al. (2016), which measured the activation of various PKC isoforms by different DAG species. This data highlights the principle of differential activation. Note that 16:0/18:1-DAG is structurally very similar to PLG (16:0/18:2-DAG).

| DAG Species (sn-1/sn-2) | PKC Isoform | Fold Activation (Relative to Basal) at 2000 mmol% DAG | Preferred DAG Species for Isoform |

| 16:0/16:0-DAG | PKCα | ~4.0 | 16:0/18:1-DAG |

| 16:0/18:1-DAG | PKCα | ~5.0 | Yes |

| 18:1/18:1-DAG | PKCα | ~4.5 | - |

| 18:0/20:4-DAG | PKCα | ~3.5 | - |

| 18:0/22:6-DAG | PKCα | ~2.5 | No |

| 16:0/18:1-DAG | PKCβII | ~2.5 | No significant preference |

| 18:0/22:6-DAG | PKCγ | ~3.0 | Yes (at 2 mmol%) |

| 18:0/22:6-DAG | PKCδ | ~2.0 | Yes |

| 18:0/22:6-DAG | PKCε | ~2.0 | Yes |

| 18:0/22:6-DAG | PKCθ | ~4.5 | Yes (at 2 and 20 mmol%) |

Data is adapted and interpreted from Madani et al., Biochimica et Biophysica Acta, 2016. The values are approximate representations of the published data for illustrative purposes.[4]

Interpretation: The data indicates that conventional PKCs like PKCα show a preference for DAGs with monounsaturated fatty acids, such as 16:0/18:1-DAG. In contrast, several novel PKCs, particularly PKCθ, are more potently activated by DAGs containing polyunsaturated fatty acids like docosahexaenoic acid (22:6). Given that PLG contains the polyunsaturated linoleic acid (18:2), it is plausible that it would also show preferential activation of novel PKC isoforms.

Experimental Protocols

Studying the signaling role of a specific lipid like PLG requires a combination of lipidomics to quantify its production and cell-based assays to measure its effect on downstream pathways.

Lipid Extraction and Quantification of PLG by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of DAG species from cell or tissue samples.

Caption: A typical experimental workflow for quantifying PLG from biological samples.

Protocol:

-

Sample Preparation: Homogenize cell pellets or pulverized tissue in a suitable buffer (e.g., PBS). Determine the protein concentration for normalization.

-

Internal Standard Spiking: To an aliquot of the homogenate, add a known amount of an internal standard. A deuterated or odd-chain DAG standard is ideal for accurate quantification.

-

Lipid Extraction (Modified Bligh-Dyer):

-

To the sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.

-

Vortex thoroughly and incubate for 10 minutes.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen or using a speed vacuum.

-

Reconstitute the dried lipid film in a solvent compatible with the mass spectrometry method (e.g., 1:1 v/v chloroform:methanol).

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography column (e.g., C18) to separate different lipid species.

-

Employ a targeted MS/MS method (e.g., Multiple Reaction Monitoring, MRM) to specifically detect and quantify the transition from the PLG precursor ion to a specific fragment ion.

-

-

Data Analysis:

-

Calculate the concentration of PLG in the sample by comparing its peak area to the peak area of the internal standard, normalizing to the initial protein content.

-

In Vitro PKC Activity Assay

This assay measures the ability of PLG to activate a specific PKC isoform by monitoring the phosphorylation of a substrate.

Materials:

-

Recombinant, purified PKC isoform (e.g., PKCθ).

-

PLG and other DAG species, or a water-soluble DAG analog.

-

Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine).

-

PKC substrate (e.g., myelin basic protein or a fluorescent peptide).

-

[γ-³²P]ATP or ATP for kinase reaction.

-

Kinase buffer.

Protocol:

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (a cofactor for PKC) and the desired concentration of PLG by sonication or extrusion.

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC substrate, and the purified PKC isoform.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP (containing [γ-³²P]ATP).

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold EDTA solution).

-

Measure Phosphorylation:

-

For ³²P: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent peptide: Measure the change in fluorescence using a plate reader.

-

-

Data Analysis: Compare the kinase activity in the presence of PLG to a no-DAG control and to vesicles containing other DAG species to determine the specific activity and potency of PLG.

Implications for Drug Development

The understanding that specific DAG species like PLG have distinct signaling roles opens up new avenues for therapeutic intervention.

-

Targeting Specific DAG-Protein Interactions: Instead of broad-spectrum PKC inhibitors, which often have significant side effects, it may be possible to develop small molecules that specifically block the interaction of a particular PKC isoform with a disease-relevant DAG species.

-

Modulating DAG Metabolism: The levels of specific DAGs are controlled by a network of enzymes, including phospholipases that generate them and DAG kinases (DGKs) that terminate their signal by phosphorylation.[12] Developing inhibitors or activators for DGK isoforms that show a substrate preference for PLG or other disease-implicated DAGs could be a powerful therapeutic strategy.[13] This is particularly relevant in immunology and oncology, where DAG signaling is a critical regulator of T-cell activation and cancer cell proliferation.[7]

Conclusion

The discovery of this compound and other specific diacylglycerols as distinct signaling molecules marks a paradigm shift in our understanding of lipid second messengers. The structural diversity of DAG is not a redundant feature but a sophisticated mechanism for encoding and transmitting specific cellular signals. By preferentially activating downstream effectors like particular PKC isoforms and RasGRP, PLG can elicit unique physiological responses. While more research is needed to fully elucidate the specific binding kinetics and cellular roles of PLG, the evidence strongly supports a model where the fatty acid composition of DAG is a key determinant of its signaling function. This nuanced view provides a rich landscape for future research and the development of highly targeted therapeutics for a range of diseases.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the determinants of diacylglycerol binding affinity in the C1B domain of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [RasGRP proteins--Ras-activating factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Palmitoyl-2-linoleoyl-sn-glycerol for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of 1-Palmitoyl-2-linoleoyl-sn-glycerol. This diacylglycerol (DAG) plays a crucial role as a signaling molecule, particularly in the symbiotic relationship between certain plants and cyanobacteria. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and biological function of this specific lipid mediator. All quantitative data is presented in structured tables, and detailed experimental protocols for its analysis are provided. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a 1,2-diacyl-sn-glycerol, a class of lipids that are pivotal intermediates in various metabolic pathways and function as second messengers in signal transduction.[1][2] It is composed of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-2 position. The specific stereochemistry and the nature of the fatty acyl chains confer distinct physical, chemical, and biological properties to this molecule.

Recent research has highlighted its role as a hormogonium-inducing factor (HIF), a key signaling molecule in the establishment of nitrogen-fixing symbioses between plants like the cycad Cycas revoluta and cyanobacteria of the genus Nostoc. This guide will delve into the known characteristics of this compound, providing a valuable resource for its study and potential applications.

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its biological function and dictate the methodologies for its extraction, purification, and analysis.

General Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₈O₅ | [1] |

| Molecular Weight | 592.9 g/mol | [1] |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Physical State | Solid (predicted) | [1][3] |

| Solubility | Predicted to be soluble in organic solvents like chloroform (B151607), DMF, and ethanol. Slightly soluble in PBS:Ethanol mixtures. | Inferred from similar compounds[4] |

| Stability | Diacylglycerols are generally more susceptible to oxidation than triacylglycerols due to the presence of a free hydroxyl group. Storage at low temperatures (-20°C or -80°C) is recommended to prevent degradation. | [5] |

Spectral Data

While specific spectra for this compound are not provided in the search results, general characteristics for diacylglycerols can be inferred.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of diacylglycerols. Key signals would include those from the glycerol backbone, the acyl chain protons and carbons, and the double bonds in the linoleoyl chain.

-

Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization techniques are used to determine the molecular weight and fragmentation patterns, which can confirm the identity and structure of the fatty acyl chains.

Experimental Protocols

The analysis of this compound involves a multi-step process including extraction from a biological matrix, purification, and subsequent characterization and quantification.

Lipid Extraction

A general protocol for the extraction of total lipids, including diacylglycerols, from biological samples is outlined below. This method is based on the principles of the Folch or Bligh-Dyer methods.

Workflow for Lipid Extraction

Methodology:

-

Homogenization: Homogenize the biological sample in a solvent mixture, typically chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water (or a saline solution) to the homogenate to achieve a final solvent ratio of approximately chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the biphasic system. The lower phase will be the chloroform layer containing the lipids.

-

Collection: Carefully collect the lower chloroform layer.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Purification of Diacylglycerols

The crude lipid extract contains a complex mixture of lipids. Therefore, a purification step is necessary to isolate the diacylglycerol fraction.

TLC is a widely used technique for the separation of lipid classes.

Methodology:

-

Spotting: Dissolve the crude lipid extract in a small volume of chloroform and spot it onto a silica (B1680970) gel TLC plate.

-

Development: Develop the TLC plate in a solvent system capable of separating diacylglycerols from other lipids. A common solvent system is hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: Visualize the separated lipid spots using a suitable method, such as iodine vapor or by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light.

-

Elution: Scrape the silica band corresponding to the diacylglycerol standard and elute the lipid from the silica with a solvent like chloroform:methanol (2:1, v/v).

SPE is another effective method for the purification of diacylglycerols.

Methodology:

-

Column Activation: Activate a silica SPE cartridge by washing with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the cartridge.

-

Elution: Elute the different lipid classes by sequentially passing solvents of increasing polarity through the cartridge. Diacylglycerols are typically eluted with a mixture of hexane and diethyl ether.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the fraction containing the diacylglycerols.

Analysis and Quantification

Once purified, this compound can be analyzed and quantified using various analytical techniques.

GC-MS is a powerful technique for the analysis of fatty acid composition.

Methodology:

-

Derivatization: Convert the diacylglycerol to its fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF₃-methanol.

-

Injection: Inject the FAMEs into the GC-MS system.

-

Separation: Separate the FAMEs on a suitable GC column (e.g., a polar capillary column).

-

Detection and Identification: Identify the individual FAMEs based on their retention times and mass spectra. The relative amounts of palmitic and linoleic acid can be quantified.

LC-MS allows for the analysis of the intact diacylglycerol molecule.

Methodology:

-

Chromatographic Separation: Separate the diacylglycerol isomers using reverse-phase liquid chromatography.

-

Mass Spectrometric Detection: Detect the intact molecule using an ESI-MS. The mass-to-charge ratio will confirm the molecular weight, and tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity of the fatty acyl chains.

Biological Role: Hormogonium-Inducing Factor

This compound has been identified as a hormogonium-inducing factor (HIF) in the symbiotic relationship between the cycad Cycas revoluta and the cyanobacterium Nostoc.

Signaling Pathway in Plant-Cyanobacteria Symbiosis

In this symbiotic interaction, the plant, under nitrogen-limiting conditions, secretes this compound from its specialized coralloid roots. This molecule acts as a chemoattractant and a signaling molecule for the free-living Nostoc cyanobacteria in the soil. Upon recognition of the HIF, the vegetative filaments of Nostoc differentiate into motile filaments called hormogonia. These hormogonia are then able to migrate towards the plant roots, colonize them, and subsequently differentiate into nitrogen-fixing heterocysts, thereby establishing the symbiosis. The detailed intracellular signaling cascade within the Nostoc cell following the perception of this compound is an active area of research.

Conclusion

This compound is a diacylglycerol with significant biological activity, particularly in mediating plant-microbe interactions. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its extraction, purification, and analysis. The elucidation of its role as a hormogonium-inducing factor opens up new avenues for research in plant biology, microbiology, and sustainable agriculture. Further investigation into its precise mechanism of action and the signaling pathways it triggers will be crucial for a complete understanding of its function and for harnessing its potential in various applications.

References

- 1. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:82927 [ebi.ac.uk]

- 3. 1-Palmitoyl-2-linoleoyl-3-linoleoyl-glycerol | C55H98O6 | CID 97042228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | 2680-59-3 [chemicalbook.com]

- 5. The primary transcriptome of hormogonia from a filamentous cyanobacterium defined by cappable-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel at the Gate: 1-Palmitoyl-2-linoleoyl-sn-glycerol's Emerging Role in Plant-Microbe Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid signaling is a critical component of the intricate defense network that plants deploy in response to microbial interactions. Among the myriad of lipid second messengers, diacylglycerols (DAGs) are emerging as pivotal players. This technical guide delves into the function of a specific diacylglycerol, 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), within the context of plant-microbe interactions. While direct research on this specific molecular species is nascent, this paper synthesizes the broader understanding of DAG signaling in plant immunity and provides a framework for future investigation into the unique roles of specific DAG species. We will explore the biosynthesis of DAG, its role in signaling cascades, present quantitative data from related studies, and provide detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage lipid-based signaling pathways in plants for agricultural and therapeutic applications.

Introduction: The Dynamic Role of Lipids in Plant Defense

Plants are sessile organisms that have evolved a sophisticated innate immune system to defend against a wide array of microbial pathogens. This immune system relies on the rapid and precise transmission of signals from the site of perception to the cellular machinery responsible for mounting a defense. Lipids, traditionally viewed as structural components of membranes and energy storage molecules, are now recognized as key signaling molecules in these processes[1][2][3][4].

Diacylglycerol (DAG) is a central intermediate in lipid metabolism and a crucial second messenger in signal transduction pathways in both animals and plants[5][6]. In the context of plant-microbe interactions, the production of DAG is an early event following the recognition of a potential pathogen. While the signaling roles of DAG in plants have historically been considered secondary to its phosphorylated derivative, phosphatidic acid (PA), accumulating evidence suggests that DAG itself has distinct signaling functions[5][6].

This whitepaper will focus on the current understanding of DAG's function in plant-microbe interactions, with a conceptual focus on the potential specific roles of this compound. It will provide a comprehensive overview of the signaling pathways, quantitative data on lipid changes during immune responses, and detailed experimental protocols for researchers.

The Central Role of Diacylglycerol in Plant Immune Signaling

Biosynthesis and Metabolism of Diacylglycerol in Response to Microbes

The primary and most rapid pathway for the generation of signaling DAG in response to microbial elicitors is through the action of phospholipase C (PLC)[7][8][9][10]. Upon recognition of microbe-associated molecular patterns (MAMPs), such as flagellin, plasma membrane-localized PLCs are activated. These enzymes hydrolyze phosphoinositides, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), to produce inositol (B14025) trisphosphate (IP3) and DAG[7][8].

A key feature of DAG signaling in plants is its transient nature. DAG is swiftly phosphorylated by diacylglycerol kinases (DGKs) to yield phosphatidic acid (PA), another potent second messenger[5][11][12]. This rapid conversion has led to the hypothesis that in many instances, DAG's primary role is as a precursor to PA. However, the transient increase in DAG concentration is itself a signal that can be decoded by the cell.

Signaling Pathways: From Pathogen Recognition to Defense Activation

The signaling cascade involving DAG is a cornerstone of pattern-triggered immunity (PTI) in plants. The process can be outlined as follows:

-

Pathogen Recognition: Receptors on the plant cell surface recognize MAMPs from microbes, initiating the signaling cascade[13].

-

PLC Activation: This recognition leads to the activation of PLCs at the plasma membrane.

-

DAG and IP3 Production: PLC hydrolyzes PIP2, generating DAG within the membrane and releasing IP3 into the cytoplasm.

-

Downstream Signaling:

-

PA-mediated Responses: PA acts as a signaling hub, modulating the activity of numerous downstream targets. A critical role of PA is the activation of NADPH oxidases, leading to a rapid production of reactive oxygen species (ROS), a phenomenon known as the oxidative burst. This is a hallmark of plant defense, directly harming pathogens and acting as a secondary signal to trigger further defense responses[7][11][13].

The specific fatty acid composition of DAG, such as in this compound, is hypothesized to influence the physical properties of the membrane and the recruitment and activation of specific DGKs and other downstream effectors, thereby fine-tuning the defense response.

Quantitative Data on Diacylglycerol in Plant Defense

While specific quantitative data for this compound during plant-microbe interactions is not yet available in the literature, studies have quantified changes in the broader classes of DAG and its metabolite, PA, in response to biotic stress. The following table summarizes representative findings.

| Plant Species | Elicitor/Pathogen | Lipid Analyzed | Fold Change/Observation | Reference |

| Arabidopsis thaliana | flg22 (flagellin peptide) | Phosphatidic Acid (PA) | Rapid and transient increase | [13] |

| Tomato (cell culture) | Elicitors | Phosphatidic Acid (PA) | Accumulation | [11] |

| Arabidopsis thaliana | Freezing Stress (abiotic stress mimicking dehydration during infection) | Diacylglycerol (DAG) | Accumulation | [14][15] |

| Arabidopsis thaliana | Freezing Stress | Phosphatidic Acid (PA) | Accumulation, partially via DGK pathway | [14] |

These studies collectively indicate that the PLC-DGK pathway is activated during stress, leading to changes in the levels of DAG and PA. The accumulation of these lipids is a quantifiable marker of the plant's defense response.

Experimental Protocols

Investigating the role of this compound and other DAG species in plant-microbe interactions requires specialized methodologies. Below are detailed protocols for key experiments.

Quantification of Diacylglycerol Species by LC-MS/MS

This protocol provides a framework for the extraction, purification, and quantification of DAG molecular species from plant tissue.

1. Lipid Extraction: a. Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen and grind to a fine powder. b. Immediately add hot isopropanol (B130326) (75°C) with 0.01% butylated hydroxytoluene (BHT) to inactivate lipases. c. Add chloroform (B151607) and water and vortex thoroughly. d. Centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) for DAG Purification: a. Resuspend the dried lipid extract in a small volume of chloroform. b. Use a silica-based SPE cartridge pre-conditioned with chloroform. c. Load the lipid extract onto the cartridge. d. Wash with chloroform to elute neutral lipids. e. Elute the DAG fraction with a mixture of acetone (B3395972) and chloroform. f. Dry the DAG fraction under nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the purified DAG fraction in a suitable solvent for liquid chromatography (e.g., methanol/chloroform/ammonium acetate). b. Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). c. Use a reverse-phase C18 column for separation of DAG species based on their acyl chain length and degree of unsaturation. d. The mass spectrometer should be operated in positive ion mode, using electrospray ionization (ESI). e. For quantification, use a multiple reaction monitoring (MRM) method, monitoring for the specific precursor-to-product ion transitions for this compound and other target DAG species. f. Use appropriate internal standards (e.g., deuterated DAG species) for accurate quantification[16][17].

Investigating the DAG Signaling Pathway

The following experimental workflow can be used to dissect the components and dynamics of the DAG signaling pathway.

a. Inhibitor Studies:

-

Pre-treat plant tissues or cell cultures with specific inhibitors of PLC (e.g., U73122) or DGK (e.g., R59022) prior to elicitation with MAMPs.

-

Measure the impact on DAG and PA levels, as well as downstream responses like ROS production and defense gene expression[13].

b. Genetic Mutants:

-

Utilize knockout or knockdown mutants for genes encoding PLCs and DGKs.

-

Characterize the response of these mutants to pathogen challenge in terms of disease resistance, lipid profiles, and defense marker induction[13].

c. ROS Measurement:

-

Use a luminol-based chemiluminescence assay to quantify the oxidative burst in leaf discs following elicitor treatment. This provides a quantitative measure of a key downstream output of the DAG-PA signaling axis.

Conclusion and Future Directions

Diacylglycerol is a critical, albeit transient, signaling molecule in the plant's defense against microbial pathogens. While the broader strokes of the DAG-PA signaling axis are becoming clearer, the specific roles of individual DAG molecular species, such as this compound, remain a frontier for research.

Future research should focus on:

-

Comprehensive Lipidomics: Profiling the full spectrum of DAG molecular species in different plant-microbe interactions to identify species that are specifically regulated.

-

Identification of DAG Effectors: Searching for plant proteins that directly bind to DAG and mediate its signaling functions independently of PA.

-

Spatial and Temporal Dynamics: Investigating the subcellular localization and precise timing of the production of specific DAG species to understand how signaling specificity is achieved.

A deeper understanding of the role of this compound and other DAGs in plant immunity will not only enhance our fundamental knowledge of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and for the discovery of new drug targets.

References

- 1. Lipids and Lipid-Mediated Signaling in Plant-Pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Phospholipases in action during plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defense activation triggers differential expression of phospholipase-C (PLC) genes and elevated temperature induces phosphatidic acid (PA) accumulation in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant phospholipase C family: Regulation and functional role in lipid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Plant PA signaling via diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DIACYLGLYCEROL ACYLTRANSFERASE and DIACYLGLYCEROL KINASE Modulate Triacylglycerol and Phosphatidic Acid Production in the Plant Response to Freezing Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Keystone of Lipid Metabolism: A Technical Guide to the Biosynthesis of 1,2-Diacyl-sn-glycerols in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are fundamental lipid molecules that occupy a central crossroads in cellular metabolism and signaling.[1] As key intermediates in the synthesis of major glycerolipids such as triacylglycerols (TAGs) and phospholipids, they are integral to energy storage and membrane biogenesis.[1][2] Furthermore, DAGs function as critical second messengers, activating a variety of signaling proteins, most notably protein kinase C (PKC), thereby influencing a wide array of cellular processes.[2] Given their pivotal roles, the biosynthesis of 1,2-diacyl-sn-glycerols is a tightly regulated process, involving multiple pathways and a host of enzymes with distinct properties and tissue distributions. Dysregulation of DAG metabolism is implicated in numerous pathologies, including obesity, type 2 diabetes, and cancer, making the enzymes in these pathways attractive targets for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the core biosynthetic pathways of 1,2-diacyl-sn-glycerols in mammals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathways

In mammalian cells, 1,2-diacyl-sn-glycerols are primarily synthesized through two major pathways: the de novo or Kennedy pathway, and the monoacylglycerol pathway.[1][5]

The De Novo (Kennedy) Pathway

The Kennedy pathway, first elucidated by Eugene Kennedy and colleagues, is the principal route for the de novo synthesis of 1,2-diacyl-sn-glycerol and is foundational for the production of triacylglycerols and phospholipids.[5][6] This pathway begins with glycerol-3-phosphate and proceeds through two sequential acylation steps, followed by dephosphorylation.[2][5]

-

Acylation of Glycerol-3-Phosphate: The first committed step is the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).[2][7] Mammals express four GPAT isoforms (GPAT1-4) with distinct subcellular localizations (mitochondria and endoplasmic reticulum) and substrate specificities.[8]

-

Acylation of Lysophosphatidic Acid: The newly synthesized LPA is then acylated at the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) , also known as Lysophosphatidic Acid Acyltransferase (LPAAT) , to produce phosphatidic acid (PA).[9][10] This reaction is catalyzed by a family of LPAAT isoforms, each exhibiting specific tissue expression and fatty acyl-CoA preferences.[10][11]

-

Dephosphorylation of Phosphatidic Acid: The final step in the formation of 1,2-diacyl-sn-glycerol via this pathway is the dephosphorylation of phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , also known as lipin.[12][13] This reaction yields 1,2-diacyl-sn-glycerol and inorganic phosphate.[12] The activity of PAP is a critical regulatory point, directing the flux of PA towards either DAG synthesis or the production of CDP-DAG for phospholipid synthesis.[12][14]

The Monoacylglycerol Pathway

In the small intestine, the monoacylglycerol pathway plays a crucial role in the absorption of dietary fats.[15] Dietary triacylglycerols are hydrolyzed in the intestinal lumen to free fatty acids and 2-monoacyl-sn-glycerols.[1] These products are then taken up by enterocytes and re-esterified by Monoacylglycerol Acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols.[1][15] The resulting DAG is then primarily used for the resynthesis of triacylglycerols, which are packaged into chylomicrons for transport.[15] While predominant in the intestine, MGAT activity has also been identified in other tissues like the liver.[16]

Quantitative Data on Key Enzymes

The substrate specificity and kinetic parameters of the enzymes involved in 1,2-diacyl-sn-glycerol biosynthesis are critical determinants of the resulting lipid composition and metabolic flux. The following tables summarize available quantitative data for the key enzymes in mammalian systems.

Table 1: Substrate Specificity of Mammalian GPAT Isoforms

| Enzyme | Subcellular Localization | Acyl-CoA Preference | Reference(s) |

| GPAT1 | Mitochondrial Outer Membrane | Prefers saturated acyl-CoAs (e.g., palmitoyl-CoA) | [17][18] |

| GPAT2 | Mitochondrial Outer Membrane | No strong preference between saturated and unsaturated acyl-CoAs | [18] |

| GPAT3 | Endoplasmic Reticulum | Broad specificity for long-chain saturated and unsaturated acyl-CoAs | [19] |

| GPAT4 | Endoplasmic Reticulum | Broad specificity, can utilize various acyl-CoAs including C12:0, C16:0, C18:1, and C20:4 | [19] |

Table 2: Substrate Specificity and Kinetic Parameters of Mammalian LPAAT Isoforms

| Enzyme | Acyl-CoA Preference | Kinetic Parameters (for LPAATδ) | Reference(s) |

| LPAAT-β | 18:1, 18:0, and 16:0 > 12:0, 14:0, 20:0, and 20:4 | Not specified | [16] |

| LPAATδ | C22:6, C20:4, C18:1 > C16:0 | Vmax: 23.2 ± 2.4 nmol/min/mg (with 18:0-LPA)Km: 42.9 ± 2.9 µM (for 18:0-LPA) | [20] |

Table 3: Substrate Specificity and Kinetic Parameters of Mammalian DGAT Isoforms

| Enzyme | Acyl-CoA Preference | Diacylglycerol Preference | Other Substrates | Kinetic Characteristics | Reference(s) |

| DGAT1 | Broad specificity, with a preference for oleoyl-CoA (18:1) over palmitoyl-CoA (16:0). | Prefers diacylglycerol over monoacylglycerol. | Retinol, long-chain alcohols (forms retinyl esters and waxes). | Higher Km for substrates, more active at higher substrate concentrations. | [11][12][21] |

| DGAT2 | Narrower specificity, often showing preference for endogenously synthesized fatty acids. Some isoforms have high specificity for particular fatty acids (e.g., erucic acid in plants). | Primarily specific for diacylglycerol. | Limited activity with other acyl acceptors. | Lower Km for substrates, more active at lower, basal substrate concentrations. | [1][5][11][12][21] |

Experimental Protocols

Isolation of Microsomal Fractions from Mammalian Liver

This protocol describes the preparation of the microsomal fraction, which is enriched in endoplasmic reticulum-associated enzymes like DGAT, LPAAT, and some GPAT isoforms.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors)

-

High-speed refrigerated centrifuge

Procedure:

-

Mince the liver tissue and homogenize it in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

-

The microsomes can be used immediately or stored at -80°C.[9]

Radiometric Assay for DGAT Activity

This is a classic and highly sensitive method for measuring DGAT activity.[16][17]

Materials:

-

Isolated microsomes (see Protocol 1)

-

Assay buffer (100 mM Tris-HCl, pH 7.4)

-

[¹⁴C]oleoyl-CoA (radiolabeled substrate)

-

Stop solution (isopropanol:heptane (B126788):water, 80:20:2, v/v/v)

-

Heptane

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

-

TLC mobile phase (hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing 5-10 µg of microsomal protein and 100 µM 1,2-dioleoyl-sn-glycerol in the assay buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 1.5 mL of the stop solution.

-

Add 1 mL of heptane and vortex thoroughly to extract the lipids.

-

Centrifuge for 5 minutes to separate the phases.

-

Transfer the upper heptane phase to a new tube.

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the TLC plate in the mobile phase.

-

Allow the plate to dry and identify the triglyceride band (co-migration with a standard).

-

Scrape the silica corresponding to the triglyceride band into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]oleoyl-CoA.[17]

Lipid Extraction from Mammalian Cells for Diacylglycerol Analysis

This protocol outlines a common method for extracting total lipids from cultured cells.[15][22][23]

Materials:

-

Cultured mammalian cell pellet (at least 10x10⁶ cells)

-

Ice-cold methanol (B129727) with 1 mM BHT

-

Ice-cold chloroform (B151607)

-

Ice-cold water

-

Centrifuge

Procedure:

-

Wash the cell pellet with an appropriate buffer (e.g., PBS or an ammonium (B1175870) acetate-based buffer for mass spectrometry compatibility).[7]

-

Spike the sample with an appropriate internal standard for quantitative analysis.

-

Add ice-cold methanol with 1 mM BHT and chloroform (1:2, v/v) directly to the cell pellet.

-

Vortex and incubate on ice for 30 minutes with occasional vortexing.

-

Add ice-cold water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

-

Incubate on ice for an additional 10 minutes.

-

Centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.[22]

Quantitative Analysis of Diacylglycerols by Mass Spectrometry

This protocol provides a general workflow for the quantification of DAG species using liquid chromatography-mass spectrometry (LC-MS).[3][5][11][12][24]

Materials:

-

Dried lipid extract (see Protocol 3)

-

Appropriate solvents for lipid resuspension and LC mobile phases

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).

-

Inject an aliquot of the sample into the LC-MS/MS system.

-

Separate the different lipid species using a suitable LC column and gradient. Normal-phase or reverse-phase chromatography can be used depending on the desired separation.

-

Detect and quantify the diacylglycerol species using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted quantification.

-

Identify and quantify specific DAG molecular species based on their precursor and fragment ions and by comparison to internal standards.[11][12]

Visualizations

Biosynthetic Pathways

Caption: Overview of the major biosynthetic pathways of 1,2-diacyl-sn-glycerol in mammals.

Experimental Workflow for DGAT Activity Assay

Caption: Experimental workflow for a radiometric DGAT activity assay.

Conclusion

The biosynthesis of 1,2-diacyl-sn-glycerols is a complex and highly regulated process that is central to mammalian lipid metabolism. A thorough understanding of the key enzymes, their isoforms, and their regulation is essential for researchers in academia and industry. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for studying these critical pathways. Further research into the specific roles of the various enzyme isoforms and the development of selective inhibitors will continue to be a vibrant area of investigation with significant potential for the treatment of metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 8. sserc.org.uk [sserc.org.uk]

- 9. benchchem.com [benchchem.com]

- 10. Assaying plant phosphatidic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

role of diacylglycerols in cellular signaling cascades

An In-depth Technical Guide on the Core Role of Diacylglycerols in Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a pivotal lipid second messenger central to a multitude of cellular signaling pathways. Generated at cellular membranes in response to extracellular stimuli, DAG orchestrates a wide array of physiological processes by recruiting and activating a specific set of effector proteins. Its transient and localized production ensures the precise control of signaling events, while its dysregulation is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases. This technical guide provides a comprehensive overview of DAG's role in cellular signaling, detailing its generation and metabolism, its primary downstream effector pathways, and the mechanisms that regulate its signaling output. Furthermore, it delves into the experimental methodologies used to study DAG signaling and explores the potential of targeting this axis for therapeutic intervention.

Generation and Metabolism of Diacylglycerol

Cellular DAG levels are tightly controlled through a balance of synthesis and degradation pathways, ensuring that its signaling function is spatially and temporally precise.[1] Under basal conditions, the concentration of DAG in biological membranes is kept very low.[2]

Primary Generation Pathways

The most well-characterized pathway for signal-induced DAG generation involves the hydrolysis of membrane phosphoinositides by phospholipase C (PLC).[3]

-

Phospholipase C (PLC) Activation: Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC enzymes are activated. PLCγ is activated by tyrosine phosphorylation, while PLCβ isoforms are activated by Gαq/11 and Gβγ subunits.

-

PIP2 Hydrolysis: Activated PLC translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor component of the inner leaflet, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[2] IP3 is water-soluble and diffuses into the cytosol to trigger calcium release, while the lipophilic DAG remains in the membrane to activate its downstream targets.

Other significant sources of DAG include:

-

Phosphatidylcholine (PC) Hydrolysis: Phospholipase D (PLD) can hydrolyze PC to generate phosphatidic acid (PA) and choline. PA is then converted to DAG by PA phosphohydrolases (PAPs). This pathway typically leads to a more sustained DAG signal compared to PLC-mediated generation.

-

De Novo Synthesis: DAG is an intermediate in the de novo synthesis of triglycerides (TAGs) and other phospholipids (B1166683) within the endoplasmic reticulum (ER).[4] While primarily a metabolic route, this pathway can contribute to the overall cellular pool of DAG.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - ProQuest [proquest.com]

- 2. um.es [um.es]

- 3. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Lipid Synthesis: 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Precursor for Triacylglycerols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a pivotal intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. As a specific diacylglycerol (DAG) species, PLG stands at a critical metabolic crossroads, directing fatty acids toward storage or membrane synthesis. Understanding the enzymatic conversion of PLG to TAG is fundamental for research in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This technical guide delineates the core pathways of TAG synthesis from PLG, focusing on the enzymatic machinery, and provides detailed experimental protocols for the analysis of this conversion. Furthermore, it explores the role of DAGs in cellular signaling, offering a comprehensive resource for professionals in lipid research and drug development.

Introduction

Triacylglycerols are highly nonpolar lipids, composed of a glycerol (B35011) backbone esterified with three fatty acids. Their synthesis is a multi-step process, with the final committed step being the acylation of a diacylglycerol molecule. This compound, containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position, represents a common and physiologically significant DAG species. The metabolic fate of PLG is of considerable interest as the specific fatty acid composition of the resulting TAG can influence cellular processes and has been implicated in various health and disease states.

The Kennedy Pathway: The Primary Route to Triacylglycerol Synthesis

The predominant pathway for TAG synthesis from PLG is the Kennedy pathway, which occurs primarily at the endoplasmic reticulum.[1][2] This pathway involves the sequential acylation of glycerol-3-phosphate. The final step, the conversion of DAG to TAG, is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT).[3][4][5]

Diacylglycerol Acyltransferase (DGAT) Enzymes

Two main isoforms of DGAT, DGAT1 and DGAT2, catalyze the final acylation of PLG.[6][7] While they perform the same reaction, they are encoded by different genes and exhibit distinct biochemical properties and physiological roles.[6]

-

DGAT1: This enzyme is expressed in various tissues, with high levels in the small intestine, and is involved in the re-esterification of dietary mono- and diacylglycerols. It is also thought to play a role in the formation of lipid droplets.[6]

-

DGAT2: DGAT2 is the dominant enzyme for TAG synthesis in the liver and adipose tissue. Its activity is crucial for hepatic TAG production and VLDL (very-low-density lipoprotein) secretion, as well as for fat storage in adipocytes.[6]

The conversion of PLG to a specific TAG is dependent on the available fatty acyl-CoA pool and the substrate specificity of the DGAT isoforms.

Data Presentation: Quantitative Analysis of TAG Synthesis

While specific kinetic data for this compound as a substrate for DGAT enzymes is not extensively available in a consolidated format, the following table presents representative kinetic parameters for DGAT1 with relevant fatty acyl-CoAs. This data is crucial for understanding the efficiency and substrate preference of the enzyme.

| Enzyme | Acyl-CoA Donor | Diacylglycerol Acceptor | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Reference |

| B. napus DGAT1 (full-length) | Palmitoyl-CoA | sn-1,2-dioleoylglycerol | 13.7 ± 1.1 | 1080 ± 30 | [8] |

| B. napus DGAT1 (full-length) | Oleoyl-CoA | sn-1,2-dioleoylglycerol | 15.2 ± 1.2 | 2000 ± 60 | [8] |

Note: The presented data utilizes sn-1,2-dioleoylglycerol as the diacylglycerol acceptor. The affinity and reaction velocity with this compound are expected to be comparable, influenced by the specific isoform and cellular context.

Signaling Pathways Involving Diacylglycerols

Beyond its role as a TAG precursor, PLG, as a diacylglycerol, is a critical second messenger in various signaling cascades. The primary signaling role of DAG is the activation of Protein Kinase C (PKC) isoforms.[9][10] This activation triggers a downstream cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

The concentration of DAG at the membrane is tightly regulated. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[2][10][11] This phosphorylation terminates DAG-mediated signaling and initiates PA-dependent pathways.

Experimental Protocols

In Vitro DGAT Activity Assay

This protocol describes a radioactive assay to measure the activity of DGAT in microsomal preparations.

Materials:

-

Microsomal protein fraction

-

1,2-Diacylglycerol (e.g., this compound)

-

[14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 200 mM sucrose

-

Stop solution: Chloroform:methanol (2:1, v/v)

-

TLC plate (silica gel)

-

TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, a known concentration of 1,2-diacylglycerol, and microsomal protein (e.g., 50 µg).[5]

-

Initiate the reaction by adding [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).[12]

-

Stop the reaction by adding the stop solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the lipids.

-

Visualize the lipid spots (e.g., with iodine vapor or autoradiography).

-

Scrape the triglyceride spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into TAG per unit time per amount of protein.

Lipid Extraction and Analysis by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of TAGs from biological samples.

Materials:

-

Biological sample (cells, tissue, etc.)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform

-

Internal standards for TAGs

-

HPLC system coupled with a mass spectrometer (MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Homogenize tissue samples or harvest cultured cells. Wash cells with ice-cold PBS.

-

Lipid Extraction (Folch Method): a. To the sample, add a 2:1 mixture of chloroform:methanol.[13] b. Vortex vigorously and incubate at room temperature. c. Add water to induce phase separation. d. Centrifuge to separate the aqueous and organic phases. e. Collect the lower organic phase containing the lipids.[14] f. Dry the lipid extract under a stream of nitrogen.

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol:acetonitrile:water).

-

HPLC-MS Analysis: a. Inject the reconstituted sample into the HPLC-MS system. b. Separate the lipid species using a C18 reversed-phase column with a suitable gradient elution. c. Detect and identify the TAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. d. Quantify the TAGs by comparing their peak areas to those of the internal standards.

Conclusion

This compound is a central molecule in lipid metabolism, serving as the direct precursor for a significant portion of cellular triacylglycerols and as a key signaling molecule. A thorough understanding of its conversion to TAGs, the enzymes involved, and its role in cellular signaling is paramount for developing therapeutic strategies against metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of PLG and its metabolic products. Further research into the specific kinetics of DGAT isoforms with various diacylglycerol species, including PLG, will provide a more nuanced understanding of the regulation of triacylglycerol synthesis.

References

- 1. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 2. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT enzymes and triacylglycerol biosynthesis | Semantic Scholar [semanticscholar.org]

- 8. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

Enzymatic Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a structured lipid with significant applications in nutrition and pharmacology. The guide details the prevalent enzymatic strategies, experimental protocols, and analytical techniques, and presents quantitative data from various studies in a comparative format. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis and biological relevance of PLG.

Introduction to Structured Lipids and this compound (PLG)

Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2][3] This targeted restructuring allows for the creation of lipids with specific nutritional or therapeutic properties. This compound (PLG) is a specific diacylglycerol (DAG) where palmitic acid is esterified at the sn-1 position and the essential fatty acid, linoleic acid, is at the sn-2 position. The precise positioning of these fatty acids is crucial for its biological activity and metabolic fate.

The enzymatic synthesis of SLs, including PLG, offers significant advantages over chemical methods, such as mild reaction conditions, high specificity, and reduced byproduct formation.[1][3] Lipases (EC 3.1.1.3) are the primary enzymes employed for this purpose, particularly those exhibiting sn-1,3 regioselectivity, which allows for the specific modification of the outer positions of the glycerol backbone while preserving the fatty acid at the sn-2 position.[4][5]

Enzymatic Synthesis Strategies for Structured Lipids

The enzymatic synthesis of structured lipids like PLG primarily involves three main strategies: acidolysis, transesterification, and multi-step enzymatic catalysis.[1][4]

-

Acidolysis: This reaction involves the exchange of fatty acids between a triacylglycerol and a free fatty acid, catalyzed by a lipase (B570770). For the synthesis of a PLG-like structure, a TAG rich in palmitic acid at the sn-1 and sn-3 positions would be reacted with linoleic acid in the presence of an sn-1,3 specific lipase.[5]

-

Transesterification: This process involves the exchange of fatty acids between two different esters. In the context of PLG synthesis, this could involve the reaction between a triacylglycerol and a fatty acid ester.

-

Multi-step Enzymatic Catalysis: This approach combines multiple enzymatic reactions to achieve the desired structured lipid. For instance, a two-step process could involve the hydrolysis of a TAG to a 2-monoacylglycerol, followed by the specific esterification of the sn-1 and sn-3 positions with desired fatty acids.

Key Enzymes in PLG Synthesis

The choice of lipase is critical for the successful synthesis of PLG. sn-1,3 specific lipases are essential for targeting the outer positions of the glycerol backbone. Commercially available and widely studied lipases for structured lipid synthesis include:

-

Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei that exhibits high sn-1,3 specificity.

-

Lipozyme TL IM: An immobilized lipase from Thermomyces lanuginosus.

-

Novozym 435: An immobilized lipase B from Candida antarctica, which is generally considered non-specific but can be employed in certain strategies.

-

Lipase from Aspergillus niger: This lipase has also been shown to be effective in synthesizing structured lipids.

Experimental Protocols

This section outlines a representative experimental protocol for the synthesis of a structured lipid with a composition analogous to PLG, specifically focusing on the production of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which shares a similar synthesis strategy.

Materials

-

Substrates: Tripalmitin (B1682551) (source of sn-2 palmitate), Linoleic Acid (or Oleic Acid for OPO synthesis)

-

Enzyme: Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Solvent (optional): n-hexane

-

Analytical Reagents: As required for TLC and GC analysis (e.g., silica (B1680970) gel plates, developing solvents, internal standards).

Enzymatic Acidolysis Reaction

-

Substrate Preparation: The substrates, tripalmitin and linoleic acid, are weighed to achieve a specific molar ratio (e.g., 1:2 to 1:12, tripalmitin to linoleic acid).[6]

-

Reaction Setup: The substrates are added to a reaction vessel. A solvent such as n-hexane can be used to facilitate mixing and reduce mass transfer limitations, although solvent-free systems are also common.[6]

-

Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is typically between 5% and 15% of the total substrate weight.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55-65°C) with constant agitation for a specified duration (e.g., 3-24 hours).[6]

-

Reaction Termination and Enzyme Removal: After the desired reaction time, the immobilized enzyme is separated from the reaction mixture by filtration.

Purification of the Product

The reaction mixture will contain the desired structured lipid, unreacted substrates, and byproducts. Purification is essential to isolate the target molecule.

-

Removal of Free Fatty Acids: Excess free fatty acids can be removed by molecular distillation or by extraction with an alkaline solution.

-

Fractionation: The structured lipid can be separated from the remaining triacylglycerols and other glycerides using techniques like solvent fractionation or column chromatography.

Analysis of the Product

The composition and purity of the synthesized structured lipid are determined using various analytical techniques.

-

Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis of the reaction mixture to identify the presence of triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

-

Gas Chromatography (GC): GC analysis of the fatty acid methyl esters (FAMEs) of the product is performed to determine the fatty acid composition. To determine the positional distribution of fatty acids, the product can be subjected to pancreatic lipase hydrolysis, which specifically cleaves the fatty acids at the sn-1 and sn-3 positions, followed by GC analysis of the resulting 2-monoacylglycerols.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of structured lipids similar to PLG.

Table 1: Reaction Conditions and Yields for Enzymatic Acidolysis

| Lipase Source | Substrates | Molar Ratio (TAG:FFA) | Temperature (°C) | Time (h) | Solvent | Incorporation of Unsaturated FA (%) | Reference |

| Rhizomucor miehei (Lipozyme RM IM) | Tripalmitin, Hazelnut Oil FAs, Stearic Acid | 1:12:1.5 | 65 | 24 | n-hexane | 47.1 (Oleic Acid) | [6] |

| Rhizomucor miehei (Lipozyme RM IM) | Tripalmitin, Capric Acid | 1:3 to 1:9 | 50-70 | - | Organic Solvent | - | [7] |

| Aspergillus niger (immobilized) | Palm Stearin, High-Oleic Sunflower Oil | 1:8 (Tripalmitin:Oleic Acid) | 55 | 3 | - | - | [8] |

| Rhizopus oryzae (Lipase DF) | Palmitic Acid enriched TAGs, Oleic Acid | - | - | 1 | - | 50.4 (Oleic Acid) | [9] |

Table 2: Purity and Composition of Synthesized Structured Lipids

| Product | Synthesis Method | Purity (%) | sn-2 Palmitic Acid Content (%) | Reference |

| OPO-rich lipid | Acetone fractionation and lipase-catalyzed acidolysis | 50.2 | - | [10] |

| 1,3-DAGs | Enzymatic esterification and molecular distillation | 98.0 | - | [11] |

| OPO | Two-step enzymatic alcoholysis-esterification | >75% sn-2 palmitate | >75 | [12] |

| 1,3-dioleoyl-2-palmitoylglycerol | Lipase-catalyzed acidolysis | - | 67.8 | [9] |

Mandatory Visualizations

Signaling Pathway of Diacylglycerol (DAG)

Diacylglycerols like PLG are important second messengers in cellular signaling. A primary pathway involves the activation of Protein Kinase C (PKC).

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Enzymatic Synthesis of PLG

This workflow outlines the key steps involved in the laboratory-scale synthesis and analysis of PLG.

Caption: Experimental workflow for the synthesis, purification, and analysis of PLG.

Conclusion

The enzymatic synthesis of this compound represents a powerful strategy for producing structured lipids with defined physiological benefits. The use of sn-1,3 specific lipases in reactions such as acidolysis allows for the precise modification of triacylglycerols under mild conditions. A thorough understanding of the experimental parameters, coupled with robust purification and analytical techniques, is crucial for obtaining high-purity PLG. The role of PLG as a signaling molecule, particularly in the diacylglycerol-PKC pathway, underscores its importance in cellular regulation and highlights its potential as a target for therapeutic development. This guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of this important structured lipid.

References

- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. researchgate.net [researchgate.net]

- 10. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG) species, is a pivotal component of cellular membranes and a critical signaling molecule. As an intermediate in lipid metabolism, its presence and concentration within the lipid bilayer are tightly regulated. Beyond its structural role, PLG is a potent second messenger, primarily known for its ability to activate Protein Kinase C (PKC), a family of enzymes central to a multitude of signal transduction cascades. The unique stereochemistry of PLG, with palmitic acid at the sn-1 position and the polyunsaturated linoleic acid at the sn-2 position, is not merely incidental; it dictates its biological activity, influencing protein affinities, downstream signaling events, and the biophysical properties of the membrane itself. This guide provides a comprehensive overview of PLG's role in membrane lipid composition, its involvement in signaling pathways, and detailed methodologies for its study.

Chemical and Physical Properties of this compound

This compound is a 1,2-diacyl-sn-glycerol where the acyl groups at positions 1 and 2 are palmitoyl (B13399708) and linoleoyl, respectively[1]. It is functionally related to linoleic acid and hexadecanoic acid[1].

| Property | Value | Reference |

| Molecular Formula | C37H68O5 | [1] |

| Molecular Weight | 592.9 g/mol | [1] |

| Physical Description | Solid | [1] |

| Cellular Locations | Extracellular, Membrane | [1] |

Role in Membrane Composition and Biophysical Effects

Phospholipids with a saturated fatty acid in the primary position and an unsaturated fatty acid in the secondary position are major components of biological membranes[2]. The diacylglycerol portion of these lipids forms the hydrophobic core of the membrane[2]. The presence of the unsaturated linoleoyl chain in PLG influences the structural and dynamic properties of the membrane. Studies on the closely related 1-stearoyl-2-linoleoyl-sn-glycerol (B52925) (SLDG) show that it packs less efficiently than saturated diacylglycerols, which can increase membrane fluidity[2]. The cone-like shape of DAGs can influence the curvature of cellular membranes, which is important for processes like membrane fusion and vesicle formation[3].

Quantitative Abundance of Diacylglycerol Species

The precise concentration of this compound in various mammalian cell types and membranes is not extensively documented in publicly available literature. However, studies on total diacylglycerol levels and the relative abundance of different DAG species provide valuable context. For instance, in the green alga Dunaliella salina, the total cellular diacylglycerol level is approximately 4.2 nanomoles per 100 nanomoles of lipid phosphorus[4]. Following hypoosmotic shock, a rise in 16:0/18:2 and 16:0/18:3 DAG species was observed in the plasma membrane, suggesting a role for these specific DAGs in stress response signaling[4]. In mammalian cells, the levels of various DAG species are known to be altered in disease states such as obesity and type 2 diabetes[5][6].